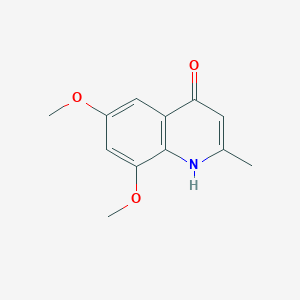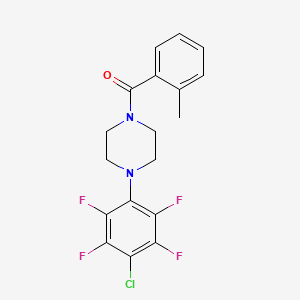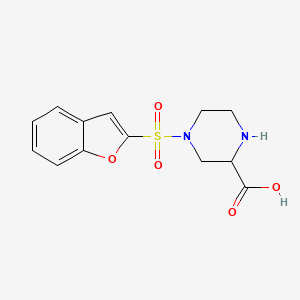![molecular formula C21H32N2O2 B5314430 4-(3-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride](/img/structure/B5314430.png)
4-(3-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride, commonly known as PMPB, is a chemical compound that has been extensively studied in scientific research. It is a potent and selective inhibitor of the enzyme protein disulfide isomerase (PDI), which is involved in protein folding and quality control in the endoplasmic reticulum (ER) of cells. The inhibition of PDI by PMPB has been shown to have various effects on cellular processes and has potential applications in the treatment of diseases such as cancer and neurodegenerative disorders.
作用机制
PMPB inhibits the activity of 4-(3-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride by binding to its active site. 4-(3-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride is involved in the formation of disulfide bonds in proteins, which is important for their proper folding and function. PMPB disrupts this process by preventing the formation of disulfide bonds, leading to the accumulation of misfolded proteins in the ER. This activates the UPR, which is a cellular response to ER stress that can lead to cell death.
Biochemical and Physiological Effects:
The inhibition of 4-(3-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride by PMPB has various biochemical and physiological effects. In cancer cells, PMPB induces ER stress and activates the UPR, leading to cell death. In neurodegenerative disorders, PMPB inhibits the formation of protein aggregates and reduces toxicity. PMPB has also been shown to inhibit the replication of viruses such as hepatitis C virus by disrupting the formation of disulfide bonds in viral proteins.
实验室实验的优点和局限性
One advantage of using PMPB in lab experiments is its potent and selective inhibition of 4-(3-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride. This allows researchers to study the effects of 4-(3-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride inhibition on cellular processes without affecting other enzymes or proteins. However, one limitation of using PMPB is its potential toxicity, as the accumulation of misfolded proteins in the ER can lead to cell death. Careful dosing and monitoring is necessary to avoid this.
未来方向
There are several potential future directions for research on PMPB. One area of interest is its potential use in the treatment of cancer and neurodegenerative disorders. Further studies are needed to determine the optimal dosing and delivery methods for PMPB in these applications. Another area of interest is the development of new 4-(3-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride inhibitors with improved potency and selectivity. Finally, the role of 4-(3-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride in other cellular processes and diseases is still being explored, and PMPB may be a useful tool in these studies.
合成方法
The synthesis of PMPB involves several steps, starting with the reaction of 4-nitrobenzyl alcohol with propylene oxide to form the corresponding propoxy derivative. This is followed by the reaction of the propoxy derivative with 1-pyrrolidinecarboxylic acid and subsequent reduction of the nitro group to form the amine. The final step involves the reaction of the amine with 4-(3-bromoacetyl)phenylpiperidine to form PMPB.
科学研究应用
PMPB has been extensively studied in scientific research due to its potent inhibition of 4-(3-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride. 4-(3-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride is involved in the folding and quality control of proteins in the ER, and its inhibition by PMPB has been shown to affect various cellular processes. For example, PMPB has been shown to induce ER stress and activate the unfolded protein response (UPR) in cancer cells, leading to cell death. PMPB has also been shown to inhibit the formation of protein aggregates in neurodegenerative disorders such as Alzheimer's disease.
属性
IUPAC Name |
[3-(piperidin-4-ylmethyl)phenyl]-[3-(propoxymethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-2-12-25-16-19-8-11-23(15-19)21(24)20-5-3-4-18(14-20)13-17-6-9-22-10-7-17/h3-5,14,17,19,22H,2,6-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPWRJLGZHRWTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1CCN(C1)C(=O)C2=CC=CC(=C2)CC3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(sec-butyl)-5-[(2-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5314357.png)
![2-{[2-methoxy-4-(1-propen-1-yl)phenoxy]methyl}-1-(2-propyn-1-yl)-1H-benzimidazole](/img/structure/B5314363.png)

![(3R*,3aR*,7aR*)-1-(cyclobutylcarbonyl)-3-(2,3-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5314375.png)
![7-acetyl-N-[(1-ethylcyclobutyl)methyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5314379.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenoxyacetamide](/img/structure/B5314401.png)
![3-isopropyl-6-spiro[2.3]hex-1-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5314411.png)

![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5314418.png)

![3-(2-fluorophenyl)-5-(methoxyacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5314439.png)
![6-[(2-isopropyl-4-methylpyrimidin-5-yl)carbonyl]-2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5314445.png)